molecular formula C4H8FeN2O4 B057148 Bisglicinato ferroso CAS No. 34369-82-9

Bisglicinato ferroso

Número de catálogo: B057148
Número CAS: 34369-82-9
Peso molecular: 203.96 g/mol
Clave InChI: GIPOFCXYHMWROH-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ferrous bisglycinate is an iron (II) chelate formed by the reaction of ferrous ions with glycine. This compound is used as a dietary supplement to address iron deficiency and anemia. It is known for its high bioavailability and reduced gastrointestinal side effects compared to other iron supplements .

Aplicaciones Científicas De Investigación

Ferrous bisglycinate is extensively used in scientific research due to its high bioavailability and reduced side effects. It is used in:

Mecanismo De Acción

Target of Action

Ferrous bisglycinate is primarily targeted towards the cells of the small intestine . It is absorbed like an amino acid by these cells . The compound’s primary role is to act as a source of dietary iron .

Mode of Action

Ferrous bisglycinate forms a ring structure when reacting with glycine, acting as both a chelate and a nutritionally functional molecule . Two molecules of the amino acid glycine are bound covalently to a molecule of iron . This chelated form of iron is thought to be more bioavailable and associated with fewer gastrointestinal (GI) adverse events as compared with iron salts .

Biochemical Pathways

The primary biochemical pathway affected by ferrous bisglycinate is the formation of new red blood cells and hemoglobin . Hemoglobin is a substance that gives these cells the ability to transport oxygen . Iron is vital for this process .

Pharmacokinetics

It is known that high oral iron doses or rapid release of iron from intravenous iron preparations can saturate the iron transport system, resulting in oxidative stress with adverse clinical and subclinical consequences .

Result of Action

The result of ferrous bisglycinate’s action is an increase in the body’s iron stores . This leads to an increase in the formation of new red blood cells and hemoglobin, thereby improving the body’s ability to transport oxygen .

Action Environment

The action of ferrous bisglycinate can be influenced by various environmental factors. For instance, the bioavailability of ferrous bisglycinate is thought to be higher and associated with fewer GI adverse events as compared with iron salts . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the pH level of the stomach and the presence of other dietary components .

Análisis Bioquímico

Biochemical Properties

Ferrous bisglycinate consists of one molecule of ferrous iron bound to two molecules of glycine to form two heterocyclic rings . The absorption of iron from ferrous bisglycinate is regulated through the same physiological mechanisms as other inorganic forms of iron .

Cellular Effects

Ferrous bisglycinate increases hemoglobin concentration and reduces gastrointestinal adverse events more effectively than other iron supplements in pregnant women . No significant differences in hemoglobin or ferritin concentrations are observed among children .

Molecular Mechanism

Ferrous bisglycinate acts as both a chelate and a nutritionally functional compound . It forms a ring structure when reacting with glycine . It is found in foods for food enrichment or in supplements for the treatment of iron deficiency or iron deficiency anemia .

Temporal Effects in Laboratory Settings

Supplementation with ferrous bisglycinate for 4–20 weeks resulted in higher hemoglobin concentrations in pregnant women and fewer reported gastrointestinal adverse events .

Dosage Effects in Animal Models

In an animal model, ferrous bisglycinate chelate normalized microbiota and prevented colitis . Other iron supplements had higher detrimental effects .

Metabolic Pathways

The absorption of iron from ferrous bisglycinate adds to the intestinal intraluminal pool of inorganic, non-haem iron and is absorbed intact into the mucosal cells of the intestine, and is subsequently hydrolysed into its iron and glycine components .

Transport and Distribution

Iron from ferrous bisglycinate is probably mainly transported into enterocytes via DMT1 like FeSO4 . Zip14 may play a certain role in the intestinal iron transport .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ferrous bisglycinate is synthesized by reacting reduced iron with glycine in the presence of citric acid. The reaction typically occurs in an aqueous medium, and the product is spray-dried without removing the citric acid . Another method involves adding glycine and carbonyl iron dust to water, followed by the addition of ferrous sulfate heptahydrate and other stabilizing agents .

Industrial Production Methods: The industrial production of ferrous bisglycinate involves large-scale reactors where the reaction between reduced iron and glycine is carried out under controlled conditions. The product is then spray-dried to obtain a fine, free-flowing powder that is highly hygroscopic .

Types of Reactions:

    Oxidation: Ferrous bisglycinate can undergo oxidation to form ferric bisglycinate.

    Reduction: It can be reduced back to elemental iron under specific conditions.

    Substitution: The glycine ligands can be substituted with other amino acids or chelating agents.

Common Reagents and Conditions:

    Oxidation: Oxygen or hydrogen peroxide in an aqueous medium.

    Reduction: Reducing agents like hydrogen gas or sodium borohydride.

    Substitution: Other amino acids or chelating agents in an aqueous medium.

Major Products:

    Oxidation: Ferric bisglycinate.

    Reduction: Elemental iron.

    Substitution: Various amino acid chelates.

Comparación Con Compuestos Similares

  • Ferrous sulfate
  • Ferrous fumarate
  • Ferrous gluconate
  • Sucrosomial iron

Comparison: Ferrous bisglycinate is unique due to its high bioavailability and reduced gastrointestinal side effects. Studies have shown that it is more effective in increasing hemoglobin levels and has fewer adverse effects compared to ferrous sulfate and ferrous fumarate . Sucrosomial iron also shows high bioavailability but is less commonly used .

Actividad Biológica

Ferrous bisglycinate is an iron supplement that has gained attention due to its enhanced bioavailability and reduced gastrointestinal (GI) side effects compared to traditional iron salts. This compound consists of ferrous iron chelated with two glycine molecules, which improves its absorption in the intestinal tract. This article reviews the biological activity of ferrous bisglycinate, focusing on its efficacy in increasing hemoglobin levels, safety profile, and specific case studies that highlight its clinical applications.

Ferrous bisglycinate (C₄H₈FeN₂O₄) is a chelated form of iron where ferrous ions (Fe²⁺) are bound to two glycine molecules. This structure enhances stability and solubility, allowing for better absorption in the presence of dietary inhibitors like phytates found in cereals. The chelation prevents the iron from forming insoluble complexes, thereby facilitating its transport across the intestinal mucosa into the bloodstream .

Hemoglobin and Ferritin Levels

A systematic review and meta-analysis have shown that ferrous bisglycinate supplementation significantly increases hemoglobin concentrations in pregnant women compared to other iron supplements. The findings are summarized in the following table:

Study TypePopulationTreatment DurationMean Increase in Hb (g/dL)Compliance Rate (%)GI Adverse Events
RCTPregnant Women (n=187)8 weeks2.48Not reportedLower than controls
Prospective StudyPregnant Women (n=300)4 weeks2.1296Minimal
Retrospective AnalysisPregnant Women (n=374)58 days2.41>982.4% reported mild side effects

These studies indicate that ferrous bisglycinate not only improves hemoglobin levels but also demonstrates high compliance due to fewer side effects .

Comparison with Other Iron Supplements

Ferrous bisglycinate has been compared with other forms of iron supplements, such as ferrous fumarate and ferrous sulfate. The results indicate that ferrous bisglycinate leads to better outcomes in terms of hemoglobin increase and lower incidence of gastrointestinal disturbances:

  • Higher Hemoglobin Increase : Studies show a standardized mean difference (SMD) of 0.54 g/dL for hemoglobin increase when using ferrous bisglycinate compared to other forms .
  • Reduced GI Side Effects : The incidence rate ratio (IRR) for GI adverse events was significantly lower at 0.36 for those taking ferrous bisglycinate, indicating a reduction by approximately 64% compared to other supplements .

Study by Abbas et al. (2023)

In a randomized double-blind clinical trial involving 187 pregnant women, those receiving ferrous bisglycinate showed a mean increase in hemoglobin of 2.48 g/dL , significantly higher than the 1.32 g/dL increase observed in the control group receiving ferrous glycine sulfate (p ≤ 0.0001). Additionally, 89.2% of women in the ferrous bisglycinate group achieved hemoglobin levels above 11 g/dL after treatment .

Study by Youssef et al. (2023)

A prospective longitudinal study with 300 pregnant women indicated that those taking ferrous bisglycinate experienced an average hemoglobin increase of 2.12 g/dL , while those on other iron formulations showed much lower increases (0.8 g/dL and 0.9 g/dL). The study also highlighted a significant rise in ferritin levels among those taking ferrous bisglycinate .

Safety Profile

Ferrous bisglycinate is generally well-tolerated among pregnant women, with a retrospective analysis indicating that 97.6% did not report any adverse events during supplementation . Mild gastrointestinal side effects were reported by only 2.4% , suggesting high tolerability compared to traditional iron supplements.

Propiedades

IUPAC Name

2-aminoacetate;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H5NO2.Fe/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPOFCXYHMWROH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])N.C(C(=O)[O-])N.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FeN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173978
Record name Ferrous bisglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20150-34-9
Record name Ferrous glycinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20150-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ferrous bisglycinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11210
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ferrous bisglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iron, bis(glycinato-.kappa.N,.kappa.O)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.808
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FERROUS BISGLYCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFW1D987QV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The water is heated to 60° C., and the iron II sulfate heptahydrate and the glycine are then introduced into the water in a mixer.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ferrous bisglycinate
Reactant of Route 2
Ferrous bisglycinate
Reactant of Route 3
Ferrous bisglycinate
Reactant of Route 4
Reactant of Route 4
Ferrous bisglycinate
Reactant of Route 5
Ferrous bisglycinate
Reactant of Route 6
Ferrous bisglycinate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.